REACTION_SMILES
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[Cl:1][c:2]1[n:3][s:4][c:5]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[c:6]1[Cl:7].[F:13][S:14](=[O:15])(=[O:16])[O:17][CH3:18]>>[Cl:1][c:2]1[n+:3]([CH3:18])[s:4][c:5]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[c:6]1[Cl:7].[F:13][S:14](=[O:15])(=[O:16])[O-:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1snc(Cl)c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COS(=O)(=O)F
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Name
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Type
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product
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Smiles
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CCOC(=O)c1s[n+](C)c(Cl)c1Cl
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Name
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Type
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product
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Smiles
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O=S(=O)([O-])F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |